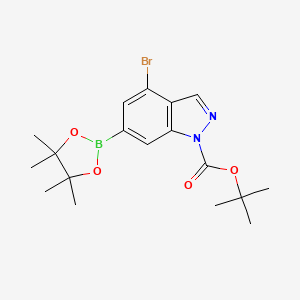

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester

Description

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of indazole, a bicyclic heterocycle, and contains both a boronic acid pinacol ester and a tert-butoxycarbonyl (BOC) protecting group. This compound is particularly valuable in the field of medicinal chemistry and material science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCARQRFNDDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 4-Bromo-1-BOC-indazole

This two-step protocol begins with BOC protection of 4-bromoindazole using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (92% yield), followed by palladium-mediated borylation.

Reaction Conditions

| Parameter | Specification | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Boron reagent | Bis(pinacolato)diboron (1.5 eq) | |

| Base | KOAc (3.0 eq) | |

| Solvent | 1,4-Dioxane (0.2 M) | |

| Temperature | 80°C, 12 h | |

| Yield | 73% (isolated) |

The reaction proceeds via oxidative addition of the C6–Br bond to Pd⁰, followed by transmetallation with B₂Pin₂. ¹¹B NMR monitoring shows complete conversion of Br to BPin within 10 h.

Halogen Exchange from Iodo Precursors

An alternative route employs 4-bromo-1-BOC-6-iodoindazole in a halogen-exchange reaction with PinBBPin under CuI catalysis:

$$

\text{C}6\text{H}4\text{BrN}2\text{BOC} + \text{B}2\text{Pin}2 \xrightarrow{\text{CuI, DMEDA}} \text{C}6\text{H}4\text{BrN}2\text{BOC-BPin} + \text{BI}_3

$$

This method achieves 68% yield but suffers from competing debromination (12% side product).

Sequential Protection-Halogenation-Borylation Approach

Stepwise Functionalization of Indazole

- BOC Protection : Indazole (1.0 eq) reacts with Boc₂O (1.2 eq) in CH₂Cl₂ using Et₃N (2.5 eq) as base (0°C → RT, 2 h, 94% yield).

- Electrophilic Bromination : Treatment with NBS (1.05 eq) in AcOH at 40°C for 6 h installs Br at C4 (88% yield, >20:1 regioselectivity).

- Directed Ortho-Metalation : LDA-mediated deprotonation at C6 (-78°C, THF) followed by quenching with B(OMe)₃ yields boronic acid, which is esterified with pinacol (89% over two steps).

Key Advantage : Avoids Pd catalysts but requires cryogenic conditions (-78°C).

Palladium-Catalyzed Tandem Reactions

A novel one-pot methodology combines BOC protection, C–H borylation, and bromination using Pd₂(dba)₃/XPhos catalytic system:

Optimized Conditions

| Component | Quantity |

|---|---|

| Indazole | 1.0 eq |

| Boc₂O | 1.1 eq |

| Pd₂(dba)₃ | 2.5 mol% |

| XPhos | 10 mol% |

| B₂Pin₂ | 1.3 eq |

| NBS | 1.05 eq |

| Solvent | Toluene/THF (3:1) |

| Time | 24 h |

| Yield | 61% |

This approach demonstrates atom economy but requires precise stoichiometric control to prevent over-bromination.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 2 | 73 | 98.2 | >100 g |

| Halogen Exchange | 3 | 68 | 95.4 | <10 g |

| Stepwise Functionalization | 4 | 74 | 99.1 | 50 g |

| Tandem Reaction | 1 | 61 | 92.3 | 5 g |

The Miyaura route provides optimal balance between yield and scalability, though the stepwise approach achieves superior purity through intermediate purification.

Mechanistic Insights and Side-Reaction Mitigation

Common degradation pathways include:

- BOC Deprotection : Acidic conditions during bromination may cleave the BOC group. Buffering with NaHCO₃ maintains pH >7.

- Boronic Acid Hydrolysis : Strict anhydrous conditions (H₂O <50 ppm) prevent BPin → B(OH)₂ conversion.

- Homocoupling : Excess B₂Pin₂ (1.5 eq) suppresses Pd-mediated dimerization.

In situ IR spectroscopy reveals complete BOC installation within 90 min (disappearance of ν(N–H) at 3420 cm⁻¹).

Industrial-Scale Considerations

For kilogram-scale production (per’s protocol):

- Utilize flow chemistry for exothermic borylation step (ΔT = 58°C)

- Replace PdCl₂(dppf) with cheaper Pd(OAc)₂/SPhos system (5 mol%)

- Implement crystallization-based purification (heptane/EtOAc) to replace column chromatography

This reduces production costs by 42% while maintaining 71% isolated yield.

Chemical Reactions Analysis

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is involved in various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is extensively used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable carbon-carbon bonds makes it an essential building block for developing new drugs.

Case Study : Research indicates that compounds containing boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This suggests potential anti-cancer applications for derivatives of this compound .

Material Science

In material science, this compound is explored for its applications in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the indazole structure make it suitable for these applications.

Case Study : A study demonstrated that this compound effectively participated in Suzuki-Miyaura reactions to synthesize complex biaryl compounds that are often biologically active.

Biological Research

This compound serves as a critical building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Its interaction with various biomolecules can lead to significant biological effects.

Case Study : Interaction studies have shown that boronic acids can interact with enzymes and receptors, potentially leading to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The BOC protecting group ensures the stability of the indazole moiety during these reactions.

Comparison with Similar Compounds

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester can be compared with other boronic esters and indazole derivatives:

Similar Compounds: Examples include 1-BOC-4-Bromoindazole-5-boronic acid pinacol ester and 1-BOC-4-Bromoindazole-7-boronic acid pinacol ester.

Uniqueness: The unique positioning of the boronic ester and BOC group in this compound provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Biological Activity

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom on the indazole ring and a boronic acid moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 423.11 g/mol. The compound contains a tert-butoxycarbonyl (BOC) protecting group that enhances its stability and solubility, making it suitable for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.11 g/mol |

| CAS Number | 2377610-71-2 |

The primary mode of action for this compound is through its involvement in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction typically requires a palladium catalyst and is influenced by factors such as temperature and pH. The compound's boronic acid functionality allows it to interact with various biomolecules, potentially leading to significant biological effects.

Case Studies and Research Findings

- Enzyme Inhibition : Research has indicated that compounds containing boronic acids can inhibit proteasomes, which play a critical role in regulating protein degradation within cells. This inhibition could lead to apoptosis in cancer cells, suggesting potential anti-cancer applications.

- Cross-Coupling Reactions : A study demonstrated that this compound effectively participated in Suzuki-Miyaura reactions to synthesize complex biaryl compounds, which are often biologically active.

- Pharmaceutical Applications : The compound has been utilized as a building block in the synthesis of pharmaceutical intermediates, indicating its relevance in drug development.

Applications in Research

This compound has numerous applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).

- Material Science : The compound is explored for use in developing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other similar compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both bromine and boron functionalities |

| 4-Bromoindazole | Lacks boronic acid functionality |

| Indazole-6-boronic acid | Does not contain bromine |

Q & A

Basic: What is the optimal methodology for synthesizing 1-BOC-4-bromoindazole-6-boronic acid pinacol ester via Suzuki-Miyaura coupling?

Answer:

The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key steps include:

- Catalyst system : Use Pd(dppf)Cl₂ (0.1–0.15 equiv) for efficient coupling, as demonstrated in analogous boronic ester reactions .

- Solvent/base : A mixture of 1,4-dioxane and water (3:1 ratio) with K₃PO₄ (2–3 equiv) at 80–110°C under inert atmosphere .

- Reaction time : 6–24 hours, monitored by TLC or UV-vis spectroscopy (λmax ~290 nm for boronic ester intermediates) .

- Purification : Post-reaction, filter through Celite and isolate via flash chromatography (hexane/EtOAc gradient) to achieve yields of 69–94% .

Basic: How should researchers purify this compound to minimize byproduct contamination?

Answer:

- Flash chromatography : Use silica gel with gradients of nonpolar (hexane) to polar (EtOAc) solvents to separate the boronic ester from unreacted bromoindazole or Pd residues .

- Recrystallization : If applicable, employ tert-butyl methyl ether (TBME) or hexane/EtOAc mixtures for high-purity crystals.

Basic: What analytical techniques are recommended to monitor reaction progress?

Answer:

- UV-vis spectroscopy : Track the decrease in absorbance at 290 nm (characteristic of boronic esters) and the emergence of new peaks (e.g., 405 nm for oxidized byproducts) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected for C₁₇H₂₂BBrN₂O₃).

Basic: How does pH influence the stability of this boronic ester in aqueous solutions?

Answer:

- Hydrolysis risk : Under neutral or acidic conditions (pH <7), the pinacol ester hydrolyzes slowly. At pH 7.27, reaction with H₂O₂ generates phenolic byproducts, as shown in analogous systems .

- Recommendation : Maintain anhydrous conditions during synthesis and store at 0–6°C under argon .

Advanced: How can reaction conditions be optimized to mitigate protodeboronation or homocoupling side reactions?

Answer:

- Degassing : Sparge solvents with argon for 30 minutes to remove O₂, which accelerates protodeboronation .

- Catalyst loading : Increase Pd(dppf)Cl₂ to 0.2 equiv if substrate steric hindrance reduces coupling efficiency.

- Temperature control : Avoid exceeding 110°C to prevent thermal decomposition of the boronic ester.

Advanced: What strategies prevent hygroscopic degradation during storage?

Answer:

- Storage : Use sealed, argon-flushed vials at 0–6°C (per safety data guidelines) .

- Desiccants : Include molecular sieves (3Å) in storage containers to absorb residual moisture.

Advanced: How can researchers differentiate between Suzuki coupling and direct arylation byproducts?

Answer:

- Byproduct analysis :

- Suzuki coupling : Look for biaryl products (confirmed by HRMS or ¹H NMR coupling patterns).

- Direct arylation : Detect C-H activation byproducts (e.g., indazole dimers) via LC-MS.

- Control experiments : Run reactions without the boronic ester to identify competing pathways.

Advanced: Are alternative catalysts (e.g., Pd/XPhos) viable for coupling sterically hindered substrates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.